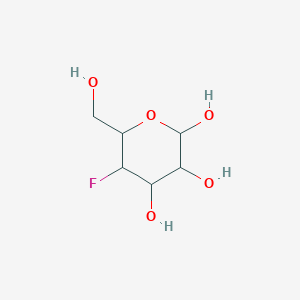

4-Fluoro-4-deoxy-D-galactopyranose

Descripción general

Descripción

4-Fluoro-4-deoxy-D-galactopyranose is a chemically modified sugar analog. The modification at the C-4 position with a fluorine atom creates a unique compound that can serve as a substrate or inhibitor for certain biochemical processes. This compound is used in various fields, including medicinal chemistry and biochemistry.

Métodos De Preparación

The synthesis of 4-Fluoro-4-deoxy-D-galactopyranose involves the fluorination of D-galactopyranose at the C-4 position. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Análisis De Reacciones Químicas

4-Fluoro-4-deoxy-D-galactopyranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of deoxy derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, often using reagents like sodium azide or thiols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Drug Synthesis

4FDGal is utilized as a building block for synthesizing glycosylated drugs and prodrugs. The presence of the fluorine atom can enhance the pharmacokinetic properties of these compounds, making them more effective in therapeutic applications. For instance, it has been incorporated into drug candidates aimed at targeting specific glycan-binding proteins, which are crucial in various diseases, including cancer and viral infections .

Case Study: Synthesis of Glycosylated Compounds

A notable application involves the synthesis of UDP-4-deoxy-4-fluorogalactose (UDP-4DFG), which acts as a potent inhibitor of key enzymes such as UDP-galactose-4-epimerase (GALE). This inhibition can disrupt metabolic pathways in pathogens, making it a potential candidate for developing antimicrobial agents .

Carbohydrate Research

Study of Fluorination Effects

Research has highlighted the effects of fluorination on carbohydrate properties. The introduction of fluorine alters the physical and chemical characteristics of sugars, influencing their stability, reactivity, and interactions with biological molecules. Studies have shown that fluorinated carbohydrates can serve as chemical probes to study glycan–protein interactions effectively .

Table 1: Comparison of Fluorinated vs. Non-fluorinated Carbohydrates

| Property | Non-fluorinated Sugar | Fluorinated Sugar (4FDGal) |

|---|---|---|

| Stability | Moderate | Enhanced |

| Reactivity | Higher | Lower |

| Binding Affinity | Variable | Increased |

| Biological Activity | Standard | Potentially enhanced |

Biological Studies

Investigating Carbohydrate–Protein Interactions

4FDGal serves as a model compound for studying carbohydrate–protein interactions. Its unique structure allows researchers to explore how modifications affect binding affinities and specificity. For example, studies have utilized 19F NMR spectroscopy to analyze how 4FDGal interacts with lectins and antibodies, providing insights into molecular recognition processes essential for understanding immune responses .

Case Study: Metabolic Labeling

In a recent study, 4FDGal was employed to label various proteins in mammalian cells without disrupting endogenous glycosylation pathways. This characteristic makes it an invaluable tool for studying cellular processes involving glycoproteins and their functions .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-4-deoxy-D-galactopyranose involves its interaction with specific enzymes and proteins. The fluorine atom at the C-4 position can mimic the hydroxyl group, allowing the compound to act as a competitive inhibitor for certain enzymes. This inhibition can affect various biochemical pathways, including those involved in carbohydrate metabolism.

Comparación Con Compuestos Similares

4-Fluoro-4-deoxy-D-galactopyranose can be compared with other similar compounds, such as:

4-Deoxy-4-fluoro-D-glucopyranose: Similar in structure but differs in the orientation of the hydroxyl groups.

4-Deoxy-4-fluoro-D-mannopyranose: Another analog with a different configuration of hydroxyl groups.

The uniqueness of this compound lies in its specific fluorination at the C-4 position, which imparts distinct biochemical properties and makes it a valuable tool in research and industrial applications.

Actividad Biológica

4-Fluoro-4-deoxy-D-galactopyranose (4DFG) is a synthetic analog of galactose that has garnered attention for its potential biological activities, particularly in cancer therapeutics. This article provides an overview of its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of 4DFG typically involves the modification of D-galactose to introduce a fluorine atom at the 4-position. This modification alters the compound's metabolic pathways and biological interactions. The synthesis process follows established literature methods, ensuring reproducibility and reliability in research applications .

Inhibition of Glycolysis and Mitochondrial Metabolism:

Recent studies have demonstrated that 4DFG significantly disrupts glycolytic and mitochondrial metabolic fluxes in glioblastoma (GBM) cells. Using NMR-based tracer studies, researchers found that treatment with 4DFG led to a marked decrease in both glycolytic and mitochondrial fluxes when cells were exposed to -labeled glucose. This inhibition results in reduced pyruvate generation from glycolysis and the pentose phosphate pathway, which are critical for tumor cell metabolism .

Antitumor Activity:

In vivo studies using an intracranial mouse model revealed that administering 4DFG improved survival outcomes by three-fold compared to control groups (p < 0.01). The compound exhibited moderate potency against GBM cells, with an IC50 ranging from 125 to 300 µM. Notably, it was well tolerated in mice, indicating a favorable safety profile .

Biological Activity Data

| Parameter | Value |

|---|---|

| IC50 against GBM cells | 125–300 µM |

| Survival improvement in mice | Three-fold increase (p < 0.01) |

| Metabolic flux reduction | Glycolytic: 12.06% decrease (p = 0.008) |

| Administration dosage in mice | 6 × 25 mg/kg intravenously |

Case Studies

- Study on GBM Cells: A study focused on the effects of 4DFG on GBM cells demonstrated that it effectively disrupts glycosylation processes critical for tumor growth. The compound's ability to inhibit key enzymes involved in galactose metabolism—UDP-galactose-4-epimerase (GALE) and UDP-glucose 6-dehydrogenase (UGDH)—further supports its role as a chemotherapeutic agent .

- Metabolic Profiling: Researchers utilized metabolic profiling techniques to analyze the impact of 4DFG on glycan structures in GBM cells. The results indicated significant alterations in glycan profiles post-treatment, suggesting that 4DFG not only affects energy metabolism but also influences cellular signaling through glycosylation changes .

Propiedades

IUPAC Name |

5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHYONSINSKFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395472 | |

| Record name | 5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40010-20-6 | |

| Record name | 5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.